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Compound of Interest

Compound Name: 1-butyl-2-methylbenzene

Cat. No.: B043884 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Butyl-2-methylbenzene, also known as o-butyltoluene, is an alkylbenzene that may be

encountered as a specialty chemical, an intermediate in organic synthesis, or a component in

complex hydrocarbon mixtures.[1] Its structural elucidation and quantification are critical for

process monitoring, quality control, and safety assessment in various research and

development settings. This document provides detailed application notes and experimental

protocols for the characterization of 1-butyl-2-methylbenzene using several key analytical

techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance

(NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic

compounds. It is highly suitable for the analysis of 1-butyl-2-methylbenzene, providing both

retention time information for quantification and mass spectra for structural confirmation.

Application Note
GC-MS analysis of 1-butyl-2-methylbenzene is typically performed using a non-polar capillary

column, which separates compounds based on their boiling points and interaction with the

stationary phase. The mass spectrometer fragments the eluted molecules, producing a unique
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mass spectrum that serves as a molecular fingerprint. The fragmentation of alkylbenzenes like

1-butyl-2-methylbenzene is characterized by a prominent molecular ion peak and specific

fragment ions resulting from the cleavage of the butyl group. A common fragment is the

tropylium ion (m/z 91), formed by benzylic cleavage and rearrangement, which is a

characteristic feature of many alkylbenzenes.

Quantitative Data
Parameter Value Reference Column Type

Kovats Retention Index

(Standard Non-Polar)
1141 - 1169 DB-5 or similar

Molecular Ion (M+) 148 m/z N/A

Base Peak 91 m/z (Tropylium ion) N/A

Other Key Fragments 105 m/z ([M-C3H7]+) N/A

Experimental Protocol
1. Sample Preparation:

Dissolve a precisely weighed amount of the 1-butyl-2-methylbenzene sample in a suitable

volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately

100 µg/mL.

If analyzing a complex mixture, a solid-phase extraction (SPE) or liquid-liquid extraction

(LLE) may be necessary to isolate the aromatic fraction.

Add an internal standard (e.g., toluene-d8) to the sample solution for accurate quantification.

2. GC-MS Instrumentation and Conditions:

Gas Chromatograph: Agilent 6890 or similar.

Column: DB-5 fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
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Injection Volume: 1 µL.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

Initial temperature: 50°C, hold for 2 minutes.

Ramp: 10°C/min to 250°C.

Final hold: 5 minutes at 250°C.

Mass Spectrometer: Agilent 5973 Mass Selective Detector or similar.

Interface Temperature: 280°C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Data Acquisition: Full scan mode.

3. Data Analysis:

Identify the 1-butyl-2-methylbenzene peak in the total ion chromatogram (TIC) based on its

retention time.

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum

from a spectral library (e.g., NIST).

Quantify the analyte by integrating the peak area of a characteristic ion (e.g., m/z 91 or 148)

and comparing it to the peak area of the internal standard.

GC-MS Experimental Workflow
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Sample Preparation

GC-MS Analysis

Data Processing

Sample containing 1-butyl-2-methylbenzene

Dissolve in Hexane

Add Internal Standard (e.g., toluene-d8)

Transfer to GC Vial

Inject 1 µL into GC

Separation on DB-5 Column

Electron Ionization (70 eV)

Mass Detection (m/z 40-300)

Generate Total Ion Chromatogram

Identify Peak by Retention Time

Extract & Compare Mass Spectrum

Quantify using Internal Standard

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis of 1-butyl-2-methylbenzene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of

organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical

environment of the hydrogen and carbon atoms, respectively, in 1-butyl-2-methylbenzene.

Application Note
The ¹H NMR spectrum of 1-butyl-2-methylbenzene will show distinct signals for the aromatic

protons, the benzylic protons of the butyl group, the methyl protons, and the remaining

methylene protons of the butyl chain. The chemical shifts, splitting patterns (multiplicity), and

integration values of these signals are used to confirm the structure. The ¹³C NMR spectrum

will display a unique signal for each chemically distinct carbon atom, with the aromatic carbons

appearing in the downfield region (120-140 ppm) and the aliphatic carbons in the upfield

region.

Quantitative Data: ¹H NMR
Protons

Chemical Shift (δ,
ppm) (Predicted)

Multiplicity Integration

Aromatic (4H) 7.0 - 7.2 Multiplet 4H

Benzylic CH₂ (2H) ~2.6 Triplet 2H

Methyl (3H) ~2.3 Singlet 3H

Butyl CH₂ (2H) ~1.6 Sextet 2H

Butyl CH₂ (2H) ~1.4 Sextet 2H

Butyl CH₃ (3H) ~0.9 Triplet 3H

Quantitative Data: ¹³C NMR
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Carbon Chemical Shift (δ, ppm) (Predicted)

Aromatic C (quaternary, C-butyl) ~139

Aromatic C (quaternary, C-methyl) ~136

Aromatic CH (4C) 125 - 130

Benzylic CH₂ ~33

Butyl CH₂ ~31

Butyl CH₂ ~22

Methyl C ~19

Butyl CH₃ ~14

Experimental Protocol
1. Sample Preparation:

Dissolve approximately 10-20 mg of the 1-butyl-2-methylbenzene sample in 0.5-0.7 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

Spectrometer: Bruker Avance 400 MHz or similar.

Probe: 5 mm broadband observe (BBO) probe.

Solvent: CDCl₃.

Temperature: 298 K.

For ¹H NMR:
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Pulse Program: zg30.

Number of Scans: 16.

Acquisition Time: ~4 seconds.

Relaxation Delay: 1 second.

Spectral Width: 16 ppm.

For ¹³C NMR:

Pulse Program: zgpg30 (proton-decoupled).

Number of Scans: 1024 or more, depending on sample concentration.

Acquisition Time: ~1 second.

Relaxation Delay: 2 seconds.

Spectral Width: 240 ppm.

3. Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Integrate the signals in the ¹H NMR spectrum.

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

NMR Analysis Workflow
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Sample Preparation

Data Acquisition

Data Processing

10-20 mg of Sample

Dissolve in CDCl3 with TMS

Transfer to NMR Tube

Place in NMR Spectrometer (400 MHz)

Acquire 1H Spectrum Acquire 13C Spectrum

Fourier Transform

Phase Correction

Calibrate to TMS (0 ppm)

Integrate 1H Signals

Peak Assignment

Click to download full resolution via product page

Caption: Workflow for NMR analysis of 1-butyl-2-methylbenzene.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups

present in a molecule. It is particularly useful for confirming the presence of the aromatic ring

and the aliphatic side chains in 1-butyl-2-methylbenzene.

Application Note
The FTIR spectrum of 1-butyl-2-methylbenzene will exhibit characteristic absorption bands

corresponding to the vibrations of its different bonds. The aromatic C-H stretching vibrations

are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from

the butyl and methyl groups appear just below 3000 cm⁻¹. The C=C stretching vibrations within

the aromatic ring give rise to absorptions in the 1600-1450 cm⁻¹ region. Finally, the out-of-

plane C-H bending vibrations of the substituted benzene ring in the 900-650 cm⁻¹ region can

provide information about the substitution pattern.

Quantitative Data: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group

3100 - 3000 C-H Stretch Aromatic

2960 - 2850 C-H Stretch Aliphatic (CH₃, CH₂)

1605, 1495, 1465 C=C Stretch Aromatic Ring

750 - 730 C-H Out-of-Plane Bend 1,2-Disubstituted Aromatic

Experimental Protocol
1. Sample Preparation (Liquid Film Method):

Place one drop of the neat liquid sample of 1-butyl-2-methylbenzene between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Gently press the plates together to form a thin liquid film.

2. FTIR Spectrometer and Data Acquisition:

Spectrometer: PerkinElmer Spectrum Two or similar.
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Detector: Deuterated triglycine sulfate (DTGS).

Scan Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.

Background: A background spectrum of the empty sample compartment should be collected

prior to sample analysis.

3. Data Analysis:

Acquire the sample spectrum.

Identify the characteristic absorption bands and assign them to the corresponding functional

groups and vibrational modes.

Compare the obtained spectrum with a reference spectrum if available.

FTIR Analysis Workflow
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Sample Preparation

Data Acquisition

Data Analysis

Neat Liquid Sample

Place a drop between KBr plates

Form a thin liquid film

Acquire Sample Spectrum (4000-400 cm-1)

Acquire Background Spectrum

Obtain Transmittance Spectrum

Identify Characteristic Absorption Bands

Assign Bands to Functional Groups

Click to download full resolution via product page

Caption: Workflow for FTIR analysis of 1-butyl-2-methylbenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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